molecular formula C17H19N3O3 B11188705 4-(4-Methoxyphenyl)-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid

4-(4-Methoxyphenyl)-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid

Cat. No.: B11188705
M. Wt: 313.35 g/mol
InChI Key: LLIUKTRMGMPNPC-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of the Piperidine Group: The piperidine moiety can be introduced via nucleophilic substitution reactions.

    Methoxyphenyl Group Addition: The methoxyphenyl group can be added through electrophilic aromatic substitution reactions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. These methods may include:

    Continuous Flow Synthesis: For efficient and scalable production.

    Catalytic Processes: To enhance reaction rates and selectivity.

    Purification Techniques: Such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction to corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Affecting intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-2-(piperidin-1-yl)pyrimidine-5-carboxamide: Similar structure with an amide group instead of a carboxylic acid.

    4-(4-Methoxyphenyl)-2-(piperidin-1-yl)pyrimidine-5-methyl: Similar structure with a methyl group instead of a carboxylic acid.

Uniqueness

4-(4-Methoxyphenyl)-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2-piperidin-1-ylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C17H19N3O3/c1-23-13-7-5-12(6-8-13)15-14(16(21)22)11-18-17(19-15)20-9-3-2-4-10-20/h5-8,11H,2-4,9-10H2,1H3,(H,21,22)

InChI Key

LLIUKTRMGMPNPC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2C(=O)O)N3CCCCC3

Origin of Product

United States

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